molecular formula C16H20N2OS B13365131 [3-Amino-4-(2-dimethylaminomethyl-phenylsulfanyl)-phenyl]-methanol

[3-Amino-4-(2-dimethylaminomethyl-phenylsulfanyl)-phenyl]-methanol

Katalognummer: B13365131
Molekulargewicht: 288.4 g/mol
InChI-Schlüssel: IAGCXXVAWFKIDP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[3-amino-4-({2-[(dimethylamino)methyl]phenyl}sulfanyl)phenyl]methanol is a complex organic compound with a unique structure that includes an amino group, a sulfanyl group, and a methanol group attached to a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [3-amino-4-({2-[(dimethylamino)methyl]phenyl}sulfanyl)phenyl]methanol typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, which are then subjected to further reactions to form the final product. The reaction conditions often include the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

[3-amino-4-({2-[(dimethylamino)methyl]phenyl}sulfanyl)phenyl]methanol can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance the reaction rate and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

[3-amino-4-({2-[(dimethylamino)methyl]phenyl}sulfanyl)phenyl]methanol has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be used in the study of biochemical pathways and as a probe for investigating biological processes.

    Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.

Wirkmechanismus

The mechanism of action of [3-amino-4-({2-[(dimethylamino)methyl]phenyl}sulfanyl)phenyl]methanol involves its interaction with specific molecular targets and pathways. This compound may act by binding to certain enzymes or receptors, thereby modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some similar compounds include:

    4-amino-3,4-dihydro-2H-naphthalen-1-one derivatives: These compounds have similar structural features and may exhibit comparable biological activities.

    Comazaphilone I: A newly discovered compound with a similar planar structure but distinct configuration.

Uniqueness

What sets [3-amino-4-({2-[(dimethylamino)methyl]phenyl}sulfanyl)phenyl]methanol apart is its unique combination of functional groups and its potential for diverse applications. Its specific structure allows for a wide range of chemical modifications and interactions, making it a versatile compound in various fields of research and industry.

Eigenschaften

Molekularformel

C16H20N2OS

Molekulargewicht

288.4 g/mol

IUPAC-Name

[3-amino-4-[2-[(dimethylamino)methyl]phenyl]sulfanylphenyl]methanol

InChI

InChI=1S/C16H20N2OS/c1-18(2)10-13-5-3-4-6-15(13)20-16-8-7-12(11-19)9-14(16)17/h3-9,19H,10-11,17H2,1-2H3

InChI-Schlüssel

IAGCXXVAWFKIDP-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CC1=CC=CC=C1SC2=C(C=C(C=C2)CO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.